1-(4-Bromophenyl)pyrrolidine-3-carbonitrile 1-(4-Bromophenyl)pyrrolidine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13521498
InChI: InChI=1S/C11H11BrN2/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14/h1-4,9H,5-6,8H2
SMILES: C1CN(CC1C#N)C2=CC=C(C=C2)Br
Molecular Formula: C11H11BrN2
Molecular Weight: 251.12 g/mol

1-(4-Bromophenyl)pyrrolidine-3-carbonitrile

CAS No.:

Cat. No.: VC13521498

Molecular Formula: C11H11BrN2

Molecular Weight: 251.12 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)pyrrolidine-3-carbonitrile -

Specification

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
IUPAC Name 1-(4-bromophenyl)pyrrolidine-3-carbonitrile
Standard InChI InChI=1S/C11H11BrN2/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14/h1-4,9H,5-6,8H2
Standard InChI Key GESLDGAGNZTKAW-UHFFFAOYSA-N
SMILES C1CN(CC1C#N)C2=CC=C(C=C2)Br
Canonical SMILES C1CN(CC1C#N)C2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4-Bromophenyl)pyrrolidine-3-carbonitrile consists of a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) substituted at the 1-position with a 4-bromophenyl group and at the 3-position with a carbonitrile (-C≡N) moiety. The bromophenyl group introduces aromaticity and electron-withdrawing characteristics, while the nitrile group enhances electrophilicity, making the compound reactive toward nucleophiles.

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name1-(4-bromophenyl)pyrrolidine-3-carbonitrile
Molecular FormulaC₁₁H₁₁BrN₂
Molecular Weight251.12 g/mol
CAS NumberNot explicitly provided-
SMILESC1CN(CC1C#N)C2=CC=C(C=C2)Br
InChI KeyGESLDGAGNZTKAW-UHFFFAOYSA-N

Synthesis and Preparation

Pyrrolidine Ring Formation

The pyrrolidine core may be constructed via cyclization reactions involving γ-aminonitriles or through aza-Michael additions. For example, L-proline derivatives have been used as starting materials for similar nitrile-containing pyrrolidines.

Functionalization via Cross-Coupling

The bromophenyl group enables Suzuki-Miyaura cross-coupling with arylboronic acids, facilitated by palladium catalysts. This step could introduce diverse aryl groups, expanding the compound’s utility in medicinal chemistry.

Chemical Reactivity and Functionalization

Bromophenyl Reactivity

The bromine atom serves as a leaving group, enabling participation in:

  • Cross-Coupling Reactions: Suzuki, Heck, and Buchwald-Hartwig couplings to form carbon-carbon or carbon-heteroatom bonds.

  • Nucleophilic Aromatic Substitution: Replacement with amines, alkoxides, or thiols under specific conditions.

Nitrile Group Transformations

The carbonitrile moiety can undergo:

  • Hydrolysis: To carboxylic acids or amides using acidic or basic conditions.

  • Reduction: To primary amines via catalytic hydrogenation or lithium aluminum hydride.

  • Cycloadditions: Participation in [2+3] cycloadditions to form tetrazoles, valuable in medicinal chemistry.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

1-(4-Bromophenyl)pyrrolidine-3-carbonitrile is primarily utilized as a building block for complex molecules. Its bromine and nitrile groups allow sequential modifications, enabling the synthesis of:

  • Kinase Inhibitors: Pyrrolidine derivatives are common scaffolds in kinase-targeted therapies.

  • Central Nervous System (CNS) Agents: The nitrile group may enhance blood-brain barrier permeability.

Biological Activity Profiling

While direct biological data for this compound are lacking, structurally related pyrrolidine nitriles exhibit:

  • Antimicrobial Properties: Against Gram-positive bacteria and fungi.

  • Enzyme Inhibition: Of proteases and kinases involved in cancer and neurodegenerative diseases.

Analytical and Industrial Considerations

Quality Control

High-Performance Liquid Chromatography (HPLC) and gas chromatography (GC) are employed to assess purity, while elemental analysis confirms stoichiometry.

Scalability and Cost

Bulk synthesis requires optimizing atom economy and minimizing palladium catalyst usage in cross-coupling steps. Current pricing for research quantities ranges from 255.34 SEK/250 mg to 2814.44 SEK/10 g , reflecting challenges in large-scale production.

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